tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate
Description
Chemical Formula: C₁₆H₂₆N₄O₂
Molecular Weight: 306.40 g/mol
CAS Number: 1289388-48-2
Storage: Sealed in dry conditions at 2–8°C .
This compound features a piperidine core substituted at the 4-position with a methyl(3-methylpyrazin-2-yl)amino group and a tert-butyl carboxylate protecting group. The tert-butyl moiety enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications. The pyrazine ring’s methyl substituent may influence electronic properties and intermolecular interactions, making it relevant in medicinal chemistry for drug discovery, particularly as a precursor for kinase inhibitors or bioactive intermediates .
Properties
IUPAC Name |
tert-butyl 4-[methyl-(3-methylpyrazin-2-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-12-14(18-9-8-17-12)19(5)13-6-10-20(11-7-13)15(21)22-16(2,3)4/h8-9,13H,6-7,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUFCEFMHYLUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N(C)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate, with the CAS number 1289388-48-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₂₆N₄O₂
- Molecular Weight : 306.40 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a methyl(3-methylpyrazin-2-yl)amino group.
Research indicates that compounds similar to tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine derivatives often act as inhibitors for various protein kinases, particularly glycogen synthase kinase 3 beta (GSK-3β). These compounds can modulate signaling pathways involved in cell proliferation and survival, making them potential candidates for therapeutic applications in cancer and neurodegenerative diseases .
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
Structure-Activity Relationship (SAR)
The SAR studies conducted on piperidine derivatives highlight the importance of specific substitutions on the piperidine ring and the attached functional groups. For instance:
- Substituents : The presence of a methyl group on the pyrazine ring enhances binding affinity to GSK-3β.
- Piperidine Modifications : Alterations in the piperidine nitrogen's substituents can significantly affect both potency and selectivity against target enzymes .
Case Studies
- GSK-3β Inhibition Study :
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Positional Isomerism: Piperidine Substitution Patterns
A key structural analog is tert-butyl 3-(methyl(3-methylpyrazin-2-yl)amino)piperidine-1-carboxylate (CAS 1420850-98-1), which differs only in the substitution position on the piperidine ring (3-position vs. 4-position). Despite identical molecular formulas (C₁₆H₂₆N₄O₂) and near-identical molecular weights (306.41 vs. 306.40), positional isomerism can significantly alter pharmacokinetics and binding affinity.
Substituent Variations on the Pyrazine Ring
- Bromo-substituted analog: tert-Butyl 4-{[(5-bromopyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate (CAS 2377032-80-7) replaces the methyl group on pyrazine with a bromine atom. This substitution increases molecular weight (385.31 g/mol) and introduces a heavy atom, which may enhance halogen bonding interactions but also raises synthetic challenges, as evidenced by its discontinued commercial status .
- Diazoacetyl-functionalized analog :
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (Acta Cryst. E, 2010) features a diazoacetyl group instead of the pyrazine ring. This reactive moiety enables intramolecular C–H insertion reactions, highlighting its utility in cyclopropanation or carbene-based syntheses. However, diazo compounds require careful handling due to instability .
Functional Group Modifications
- Chlorophenyl and fluorophenyl derivatives: tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate (Acta Cryst. E, 2010) incorporates aromatic and halogenated groups. Such modifications are common in antiviral or anticancer agents .
- Complex heterocyclic systems: The compound tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate (C₂₅H₃₁N₇O₄) demonstrates how fused heterocycles (pyrazolo-pyrimidine and indazol) enhance bioactivity. Observed elemental analysis deviations (e.g., C: 60.34% vs. calc.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
